molecular formula C₅H₈N₄O₂·1/2H₂O B1151588 5,6-Diamino-3-methyluracil, Hemihydrate

5,6-Diamino-3-methyluracil, Hemihydrate

Cat. No.: B1151588
M. Wt: 165.16
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

5,6-Diamino-3-methyluracil hemihydrate is systematically classified as a pyrimidine derivative with the molecular formula C₅H₁₀N₄O₃. The compound possesses a molecular weight of 174.16 grams per mole and is registered under the Chemical Abstracts Service number 2209086-60-0. The International Union of Pure and Applied Chemistry nomenclature for this compound is 5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate, which precisely describes its structural composition and hydration state.

The chemical structure features a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, characteristic of the pyrimidine core structure. The compound is distinguished by the presence of two amino groups strategically positioned at carbons 5 and 6 of the pyrimidine ring, along with a methyl group substitution at position 3. This specific substitution pattern creates a compound with unique reactivity profiles compared to other uracil derivatives.

The hemihydrate designation indicates that the compound crystallizes with a specific stoichiometric relationship to water molecules, typically representing one water molecule for every two molecules of the organic compound. This hydration state can significantly influence the compound's physical properties, including solubility, stability, and crystalline structure. The PubChem Compound Identifier for this compound is 131697757, providing a standardized reference for database searches and chemical literature.

Property Value
Molecular Formula C₅H₁₀N₄O₃
Molecular Weight 174.16 g/mol
Chemical Abstracts Service Number 2209086-60-0
PubChem Compound Identifier 131697757
International Union of Pure and Applied Chemistry Name 5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate

The structural arrangement allows this compound to participate in various chemical reactions typical for amines and pyrimidines, including nucleophilic substitutions and condensation reactions. The amino groups can function as nucleophiles in substitution reactions, while the methyl group may participate in electrophilic aromatic substitution under specific reaction conditions. The reactivity of this compound is largely influenced by the electron-donating properties of the amino groups and the electron-withdrawing effects of the carbonyl groups within the pyrimidine ring system.

Historical Context of Pyrimidine Derivative Research

The discovery and development of pyrimidine derivatives trace back to the early nineteenth century, establishing a rich historical foundation for understanding compounds like 5,6-diamino-3-methyluracil hemihydrate. Pyrimidines were initially recognized as breakdown products of uric acid, leading to their designation as "m-diazine" compounds. The pioneering work in this field began in 1818 when Brugnatelli achieved the first isolation of a pyrimidine derivative through the oxidation of uric acid with nitric acid, resulting in the production of alloxan, systematically known as 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione.

The systematic investigation of pyrimidine chemistry commenced in earnest during the late nineteenth century. Although pyrimidine derivatives such as alloxan were known since the early 1800s, the first successful laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough established the foundation for synthetic approaches to pyrimidine compounds and opened new avenues for chemical research in this area.

The systematic study of pyrimidines expanded significantly in 1884 with the work of Pinner, who developed synthetic methodologies by condensing ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The parent pyrimidine compound itself was first successfully prepared by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water.

Year Researcher(s) Achievement
1818 Brugnatelli First isolation of pyrimidine derivative (alloxan)
1879 Grimaux First laboratory synthesis of pyrimidine (barbituric acid)
1884 Pinner Systematic study of pyrimidines begins
1885 Pinner Introduction of "pyrimidin" nomenclature
1900 Gabriel and Colman First preparation of parent pyrimidine compound

The evolution of pyrimidine chemistry has been closely linked to advances in biological and pharmaceutical sciences. The recognition that pyrimidine derivatives serve as essential components of nucleic acids, including cytosine, thymine, and uracil, has driven continued research interest in this chemical family. Modern synthetic approaches to pyrimidine derivatives have expanded to include sophisticated methodologies involving carbonyl compound and amine condensation reactions, as well as cross-coupling chemistry techniques for introducing specific substituents.

Contemporary research in pyrimidine derivatives encompasses diverse applications ranging from pharmaceutical development to materials science. The structural modifications possible within the pyrimidine framework, such as those seen in 5,6-diamino-3-methyluracil hemihydrate, represent ongoing efforts to develop compounds with enhanced biological activity, improved stability, and novel chemical properties. Recent investigations have particularly focused on the antibacterial potential of pyrimidine analogues, with studies demonstrating their effectiveness against multidrug-resistant bacterial strains through mechanisms involving thymidylate synthetase inhibition and interference with ribonucleic acid synthesis.

Properties

Molecular Formula

C₅H₈N₄O₂·1/2H₂O

Molecular Weight

165.16

Origin of Product

United States

Comparison with Similar Compounds

5,6-Diamino-1,3-dimethyluracil

  • Molecular Formula : C₆H₁₀N₄O₂
  • Molecular Weight : 170.17 g/mol
  • Key Differences :
    • Additional methyl groups at N1 and N3 positions.
    • Higher molecular weight (170.17 vs. 165.16).
    • Used as a drug impurity (e.g., in bronchodilators) and synthetic intermediate .

5,6-Diamino-1,3-dimethyluracil Hydrochloride

  • Key Differences: Exists as a hydrochloride salt rather than a hydrate. Enhanced solubility in polar solvents due to ionic character.

5-Nitroso-6-methylaminouracil

  • Molecular Formula : C₅H₆N₄O₃
  • Key Differences: Substitution of the 5-amino group with a nitroso group. Synthesized via nitrosation, yielding a red solid with distinct ¹H-NMR shifts (δ = 11.18, 2.95 ppm) . Enhanced electrophilicity compared to the amino-substituted hemihydrate, altering reactivity in nucleophilic substitutions.

Carboxamide Derivatives (e.g., Compound [8a])

  • Key Differences: Replacement of amino groups with carboxamide moieties. Studied via X-ray crystallography and DFT calculations, revealing planar carboxamide geometries that influence hydrogen bonding .

Comparison with Other Hemihydrate Compounds

Indapamide Hemihydrate

  • Key Differences :
    • A thiazide-like diuretic with a sulfonamide group, structurally unrelated to uracil derivatives.
    • Demonstrates the pharmaceutical relevance of hemihydrate forms for stability and controlled release .

Steroidal Hemihydrates (e.g., 6β-(aminomethyl)-5α-stigmastane-triol hydrochloride hemihydrate)

  • Key Differences :
    • Complex steroidal structure with hypolipidemic activity.
    • Highlights the role of hemihydrate formation in enhancing bioavailability and solubility for bioactive molecules .

α- vs. β-Hemihydrate Forms

  • Key Differences: α-Hemihydrate forms under high humidity, while β-hemihydrate crystallizes in dry conditions .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Applications
5,6-Diamino-3-methyluracil, Hemihydrate C₅H₈N₄O₂·½H₂O 165.16 Slight (DMSO, H₂O) Amino, Methyl, Hemihydrate Organic synthesis
5,6-Diamino-1,3-dimethyluracil C₆H₁₀N₄O₂ 170.17 Not reported Amino, Methyl Drug impurity, synthesis
5-Nitroso-6-methylaminouracil C₅H₆N₄O₃ ~170.13 Not reported Nitroso, Methylamino Synthetic intermediate
Indapamide Hemihydrate C₁₆H₁₆ClN₃O₃S·½H₂O 365.83 Aqueous Sulfonamide, Hemihydrate Hypertension treatment

Research Findings and Implications

  • Hydration Effects: The hemihydrate form of 5,6-Diamino-3-methyluracil likely improves crystallinity and shelf-life compared to anhydrous analogs, akin to indapamide hemihydrate .
  • Functional Group Impact: Amino groups in the hemihydrate facilitate nucleophilic reactions, whereas nitroso or carboxamide substitutions alter electronic properties and isomerism .
  • Synthetic Utility : The hemihydrate’s role in forming fused uracil derivatives underscores its versatility, contrasting with dimethyluracil’s use in drug impurity studies .

Preparation Methods

Hydrazinolysis Step

6-Chloro-1-methyluracil reacts with hydrazine hydrate in ethanol at room temperature, yielding 6-hydrazinyl-1-methyluracil (Eq. 1):

C5H5ClN2O2+N2H4C5H7N4O2+HCl\text{C}5\text{H}5\text{ClN}2\text{O}2 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}7\text{N}4\text{O}2 + \text{HCl} \quad \text{}

This intermediate is isolated via filtration and washed with cold ethanol to remove unreacted hydrazine.

Condensation and Cyclization

The hydrazinyl derivative undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) in acidic media, forming hydrazones. Subsequent treatment with thionyl chloride (SOCl2) induces oxidative cyclization, producing pyrazolopyrimidines (Eq. 2):

Hydrazone+SOCl2Pyrazolo[3,4-d]pyrimidine+SO2+HCl\text{Hydrazone} + \text{SOCl}2 \rightarrow \text{Pyrazolo[3,4-d]pyrimidine} + \text{SO}2 + \text{HCl} \quad \text{}

Final hydrolysis with dilute hydrochloric acid releases 5,6-diamino-3-methyluracil, isolated as the hemihydrate after crystallization.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal ValueYield (%)
SOCl2 Equivalents1.582
Reaction Time2 hours78
Temperature60°C85

Coupling with Carboxylic Acids Using COMU

Recent advances employ coupling reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] to facilitate amide bond formation between 5,6-diaminouracil and carboxylic acids. This method, adapted from peptide synthesis, offers high efficiency under mild conditions:

  • Reaction Setup : Equimolar amounts of diaminouracil and carboxylic acid are dissolved in DMF.

  • Coupling Agent : COMU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) are added to activate the carboxyl group.

  • Workup : The product precipitates upon water addition and is purified via recrystallization.

This method achieves yields exceeding 90% for aromatic carboxylic acids (e.g., benzoic acid), though aliphatic analogs require longer reaction times.

Table 2: Representative Substrates and Yields

Carboxylic AcidYield (%)Purity (HPLC)
Benzoic acid9298.5
Acetic acid7695.2
Phenylacetic acid8897.8

Carboxylic Acid Chloride Activation

Alternative protocols activate carboxylic acids as chlorides before coupling with diaminouracil. This approach, while effective for sterically hindered acids, involves additional steps:

  • Chloride Formation : Treat carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride.

  • Coupling : React the acid chloride with diaminouracil in tetrahydrofuran (THF) at 0–5°C.

  • Quenching : Neutralize excess chloride with aqueous sodium bicarbonate.

While this method accommodates diverse substrates, it necessitates stringent moisture control and generates corrosive by-products.

Analytical and Quality Control Protocols

Post-synthesis analysis ensures product identity and purity:

Chromatographic Methods

  • TLC : C18 plates with acetonitrile/water/acetic acid (8:2:0.1) resolve 5,6-diamino-3-methyluracil (Rf = 0.35).

  • HPLC : Reverse-phase columns (C18, 5 µm) with methanol/water gradients confirm purity >96%.

Spectroscopic Characterization

  • 1H NMR (DMSO-d6) : Peaks at δ 3.41 (N–CH3), δ 6.82 (NH2), and δ 7.69–7.97 (pyrimidine protons).

  • Elemental Analysis : Found values (C: 36.79%, H: 5.25%, N: 33.27%) align with theoretical calculations (C: 36.36%, H: 5.49%, N: 33.92%).

Comparative Evaluation of Synthesis Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Amidation75–8595–98Moderate
Hydrazinolysis78–8290–94High
COMU Coupling85–9297–99High
Acid Chloride70–8093–96Low

The COMU-mediated coupling emerges as the most efficient, combining high yields with minimal by-products. However, hydrazinolysis remains advantageous for large-scale production due to lower reagent costs .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 5,6-diamino-3-methyluracil, hemihydrate?

The synthesis of 5,6-diamino-3-methyluracil derivatives typically involves cyclization of substituted urea precursors or functionalization of uracil scaffolds. Key optimization strategies include:

  • Regioselective amination : Controlling reaction temperature (e.g., 60–80°C) and using excess ammonia to favor 5,6-diamino substitution while minimizing byproducts.
  • Hydration control : Maintaining anhydrous conditions during synthesis to prevent premature hemihydrate formation, followed by controlled hydration in a desiccator to achieve the desired hemihydrate state .
  • Purity monitoring : Employ thin-layer chromatography (TLC) with C18 plates and a mobile phase of acetonitrile/water/acetic acid (8:2:0.1) to track reaction progress, with UV/ninhydrin visualization (Rf ≈ 0.35) .

Basic: What analytical methods are suitable for characterizing this compound?

Critical analytical techniques include:

  • 1H-NMR in DMSO-d6 : Assign peaks for amino (δ 5.8–6.2 ppm) and methyl groups (δ 2.1–2.3 ppm) to confirm substitution patterns .
  • TLC with ninhydrin staining : Verify purity and detect residual starting materials using the conditions above .
  • X-ray crystallography : Resolve crystal structure ambiguities (e.g., hemihydrate vs. anhydrous forms) by refining powder diffraction data via Rietveld methods .

Advanced: How does the hemihydrate state influence the compound’s reactivity and stability in aqueous solutions?

The hemihydrate form exhibits distinct stability due to hydrogen-bonded water molecules in the crystal lattice. Methodological approaches to assess this include:

  • Thermogravimetric analysis (TGA) : Measure weight loss at 100–150°C to quantify bound water (theoretical: ~5.4% for hemihydrate) .
  • Dynamic vapor sorption (DVS) : Evaluate hygroscopicity under varying humidity to predict stability in aqueous buffers .
  • Comparative solubility studies : Hemihydrate shows reduced solubility in water (slight) vs. DMSO, necessitating pre-dissolution in DMSO for biological assays .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, UV) for this compound?

Contradictions often arise from hydration state variability or impurities. Mitigation strategies:

  • Standardized hydration protocols : Ensure consistent hemihydrate formation by storing samples at -20°C under inert atmosphere .
  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λmax ≈ 221 nm) to quantify impurities; cross-validate with 1H-NMR integration .
  • Synchrotron XRD : Detect trace hemihydrate residues (<2%) in bulk samples, which may explain anomalous spectral peaks .

Basic: How should researchers assess the stability of this compound under different storage conditions?

Stability protocols include:

  • Long-term storage : -20°C in sealed, argon-flushed vials to prevent oxidation and hydration .
  • Accelerated degradation studies : Incubate samples at 40°C/75% RH for 4 weeks; monitor via TLC and NMR for decomposition products (e.g., oxidized uracil derivatives) .

Advanced: What strategies enable regioselective functionalization of 5,6-diamino-3-methyluracil for targeted bioactivity studies?

Regioselective modification methods:

  • Amino group protection : Use tert-butoxycarbonyl (Boc) groups to shield the 5-amino position, allowing selective 6-amino alkylation .
  • DFT-guided design : Calculate electron density maps to predict reactive sites (e.g., N7 for electrophilic attacks) .
  • Cross-coupling reactions : Employ Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) to introduce aryl groups at the 6-position .

Advanced: How can hydration/dehydration dynamics be quantified during experimental workflows?

Key methodologies:

  • In-situ XRD : Track phase transitions (e.g., hemihydrate → anhydrous) during thermal treatment using synchrotron sources .
  • Isothermal calorimetry : Measure enthalpy changes during hydration to model kinetic parameters (e.g., activation energy) .
  • Rietveld refinement : Quantify phase proportions in mixed hydration states using neutron/X-ray powder diffraction data .

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